molecular formula C10H9BrO3 B2687625 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid CAS No. 110751-07-0

5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid

Cat. No.: B2687625
CAS No.: 110751-07-0
M. Wt: 257.083
InChI Key: ZZVRSHCOXWQTMD-UHFFFAOYSA-N
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Description

5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is a chemical compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound features a bromine atom at the 5th position, a carboxylic acid group at the 8th position, and a dihydro-benzopyran ring structure. Benzopyrans are widely studied for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid typically involves the bromination of 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and controlled reaction conditions helps in maintaining the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid.

    Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid involves its interaction with various molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its biological activity. The compound may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-2H-1-benzopyran-8-carboxylic acid: Lacks the bromine atom, which may result in different biological activities.

    5-chloro-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid: Contains a chlorine atom instead of bromine, which may affect its reactivity and biological properties.

    5-fluoro-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid: Contains a fluorine atom, potentially altering its pharmacokinetic and pharmacodynamic profiles.

Uniqueness

The presence of the bromine atom in 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid imparts unique chemical and biological properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-bromo-3,4-dihydro-2H-chromene-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c11-8-4-3-7(10(12)13)9-6(8)2-1-5-14-9/h3-4H,1-2,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVRSHCOXWQTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2OC1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110751-07-0
Record name 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
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